molecular formula C13H16ClNO3S B12193904 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide

Cat. No.: B12193904
M. Wt: 301.79 g/mol
InChI Key: WFIZRXAMFCBPJU-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide systematically describes the compound’s topology. The central tetrahydrothiophene ring is fully saturated, with two oxygen atoms at the 1-position forming a sulfone group (-dioxidotetrahydrothiophen-). A chlorine atom occupies the 4-position, while the 3-position is substituted with a propanamide side chain. The propanamide group terminates in a phenyl ring, introducing aromatic character to the structure.

Molecular Formula : $$ \text{C}{13}\text{H}{16}\text{ClNO}_{3}\text{S} $$
Molecular Weight : 301.79 g/mol

Property Value
IUPAC Name N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide
Molecular Formula $$ \text{C}{13}\text{H}{16}\text{ClNO}_{3}\text{S} $$
Molecular Weight 301.79 g/mol
Key Functional Groups Sulfone, chloro, propanamide, phenyl

The sulfone group ($$ \text{SO}_2 $$) introduces significant polarity, while the chloro substituent enhances electrophilicity at the 4-position. The propanamide linker facilitates hydrogen bonding via its carbonyl and amine groups.

Properties

Molecular Formula

C13H16ClNO3S

Molecular Weight

301.79 g/mol

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)-3-phenylpropanamide

InChI

InChI=1S/C13H16ClNO3S/c14-11-8-19(17,18)9-12(11)15-13(16)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)

InChI Key

WFIZRXAMFCBPJU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.

    Chlorination and Sulfonation: The tetrahydrothiophene ring is then chlorinated and sulfonated to introduce the chlorine atom and the sulfone group, respectively.

    Amidation: The final step involves the reaction of the chlorinated and sulfonated tetrahydrothiophene with 3-phenylpropanoic acid or its derivatives to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfone group or reduce other functional groups within the molecule.

    Substitution: The chlorine atom in the tetrahydrothiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Activity
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide C₁₄H₁₆ClNO₃S 313.80 (est.) Tetrahydrothiophene sulfone, chloro, phenyl Unknown (structural studies)
N-(3,4-Dichlorophenyl)propanamide (Propanil) C₉H₉Cl₂NO 218.08 Dichlorophenyl Herbicide
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide C₂₂H₂₈ClFN₂O 390.93 Piperidine, fluorophenyl μ-Opioid agonist
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide, chloro, phenyl Polyimide synthesis
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b) C₁₉H₂₄N₂O₂S 344.47 Spirocyclic thia-aza, phenyl Anti-coronavirus
2-(4-Chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)propanamide C₂₁H₂₃ClFNO₄S 439.90 Phenoxy, fluorobenzyl, sulfone Unknown

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